molecular formula C11H19F3N2O2 B13955765 Tert-butyl piperidin-3-yl(trifluoromethyl)carbamate

Tert-butyl piperidin-3-yl(trifluoromethyl)carbamate

Cat. No.: B13955765
M. Wt: 268.28 g/mol
InChI Key: KHQSDIDXGYBXFG-UHFFFAOYSA-N
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Description

Tert-butyl piperidin-3-yl(trifluoromethyl)carbamate is a chemical compound with the molecular formula C11H19F3N2O2. It is known for its unique structural features, including a piperidine ring substituted with a trifluoromethyl group and a tert-butyl carbamate moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl piperidin-3-yl(trifluoromethyl)carbamate typically involves the reaction of piperidine derivatives with trifluoromethylating agents and tert-butyl carbamate. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl piperidin-3-yl(trifluoromethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl piperidin-3-yl(trifluoromethyl)carbamate has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological properties.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl piperidin-3-yl(trifluoromethyl)carbamate involves its interaction with specific molecular targets. It is known to act as an inhibitor of certain enzymes and receptors, modulating their activity through binding interactions. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl piperidin-3-yl(trifluoromethyl)carbamate is unique due to the presence of both the trifluoromethyl and tert-butyl carbamate groups. This combination imparts distinct chemical properties, such as increased lipophilicity, metabolic stability, and potential biological activities, making it a valuable compound in various research fields .

Properties

Molecular Formula

C11H19F3N2O2

Molecular Weight

268.28 g/mol

IUPAC Name

tert-butyl N-piperidin-3-yl-N-(trifluoromethyl)carbamate

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16(11(12,13)14)8-5-4-6-15-7-8/h8,15H,4-7H2,1-3H3

InChI Key

KHQSDIDXGYBXFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1CCCNC1)C(F)(F)F

Origin of Product

United States

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